7-Hydrazinyl-4-methyl-2H-chromen-2-one
Overview
Description
Coumarin hydrazine is a derivative of coumarin, a naturally occurring compound found in many plants Coumarin itself is known for its sweet scent and is used in perfumes and flavorings
Mechanism of Action
Target of Action
The primary target of 7-Hydrazinyl-4-methyl-2H-chromen-2-one is the cell wall of bacteria . The compound interacts with the carboxylic acid groups on the bacterial cell wall . This interaction is crucial for the compound’s antimicrobial activity .
Mode of Action
The compound contains a reactive functional group that interacts with the carboxylic acid groups on the bacterial cell wall . This interaction results in a change in the morphology of the bacteria . Additionally, this compound has been used as a fluorescence probe to identify protein binding sites on DNA .
Result of Action
The interaction of this compound with the bacterial cell wall results in a change in the morphology of the bacteria . This morphological change is likely associated with the compound’s antimicrobial activity . The compound’s use as a fluorescence probe suggests it may also have applications in identifying protein binding sites on DNA .
Biochemical Analysis
Biochemical Properties
The reactive functional group of 7-Hydrazinyl-4-methyl-2H-chromen-2-one reacts with the carboxylic acid groups on the cell wall of bacteria, which results in a change in the morphology of the organism . It has also been used as a fluorescence probe to identify protein binding sites on DNA .
Cellular Effects
The interaction of this compound with the carboxylic acid groups on the cell wall of bacteria leads to changes in the morphology of the organism . This suggests that it may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactive functional group interacting with carboxylic acid groups on the cell wall of bacteria . This interaction results in changes in the morphology of the organism, indicating potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumarin hydrazine can be synthesized through several methods. One common approach involves the reaction of coumarin with hydrazine hydrate. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions. For example, the reaction of acetylcoumarin with hydrazine hydrate in the presence of a strong acid like sulfuric acid can yield coumarin hydrazine .
Industrial Production Methods
Industrial production of coumarin hydrazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Coumarin hydrazine undergoes various chemical reactions, including:
Oxidation: Coumarin hydrazine can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.
Substitution: The hydrazine group in coumarin hydrazine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of coumarin hydrazine can yield coumarin derivatives with different functional groups attached to the hydrazine moiety .
Scientific Research Applications
Coumarin hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Coumarin hydrazine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of coumarin hydrazine derivatives as therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its fragrance and use in flavorings.
Coumarin derivatives: Various derivatives with different functional groups attached to the coumarin core.
Hydrazine derivatives: Compounds containing the hydrazine group, known for their reactivity and use in various chemical reactions.
Uniqueness
Coumarin hydrazine is unique due to the combination of the coumarin and hydrazine moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from chemical synthesis to biological research .
Properties
IUPAC Name |
7-hydrazinyl-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGALTRTXIDNBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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